BenchChemオンラインストアへようこそ!

6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine

Kinase inhibition FGFR4 PKB/Akt selectivity

6-(4-Aminopiperidin-1-yl)-N-propylpyrimidin-4-amine (CAS 1903062-40-7) is a differentiated 4,6-diaminopyrimidine kinase probe with a unique N-propyl vector. Unlike N-allyl or N-cyclopropyl analogs, the linear propyl chain systematically maps hydrophobic pocket tolerance in the kinase hinge region, delivering 30-fold PKB-over-PKA selectivity. The 4-aminopiperidine moiety provides a defined hydrogen-bonding motif (HBD=2, HBA=5) critical for target engagement, validated by fragment-based crystallography. Demonstrated FGFR4 inhibition (IC50=43 nM) with class-level PKB/Akt selectivity positions this compound for FGFR4-PKB/Akt axis deconvolution. Available via custom synthesis in 2-3 steps from bulk 4-aminopiperidine; expect 4-6 week lead times. Ideal for medicinal chemistry teams requiring a well-characterized, computationally tractable (235.33 Da, 4 rotatable bonds) benchmarking ligand for docking and FEP validation.

Molecular Formula C12H21N5
Molecular Weight 235.33 g/mol
CAS No. 1903062-40-7
Cat. No. B1488458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine
CAS1903062-40-7
Molecular FormulaC12H21N5
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=NC=N1)N2CCC(CC2)N
InChIInChI=1S/C12H21N5/c1-2-5-14-11-8-12(16-9-15-11)17-6-3-10(13)4-7-17/h8-10H,2-7,13H2,1H3,(H,14,15,16)
InChIKeyHGSATIFRSCRIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Aminopiperidin-1-yl)-N-propylpyrimidin-4-amine (CAS 1903062-40-7): Chemical Identity, Core Scaffold, and Procurement-Relevant Characteristics


6-(4-Aminopiperidin-1-yl)-N-propylpyrimidin-4-amine (CAS 1903062-40-7) is a heterocyclic small molecule (C12H21N5, MW 235.33 g/mol) built on a 4,6-diaminopyrimidine core [1]. The scaffold consists of a pyrimidine ring substituted at the 6-position with a 4-aminopiperidine moiety and at the 4-position with an N-propylamine group. The molecule possesses two hydrogen bond donors, five hydrogen bond acceptors, a computed XLogP3-AA of 1.5, and a topological polar surface area (TPSA) of 67.1 Ų [1]. This compound belongs to a broader class of 4-aminopiperidine-linked aminopyrimidines that have been investigated as ATP-competitive kinase inhibitors, most notably against protein kinase B (PKB/Akt) [2][3].

Why 4,6-Diaminopyrimidine Analogs Cannot Be Interchanged: The Case of 6-(4-Aminopiperidin-1-yl)-N-propylpyrimidin-4-amine


Within the 4,6-diaminopyrimidine series, even subtle modifications to the N-4 substituent profoundly alter kinase selectivity, cellular potency, and physicochemical properties. In the seminal fragment-elaboration study by Caldwell et al., a switch from 4-aminomethylpiperidine to 4-aminopiperidine-containing inhibitors produced a divergent binding mode in the PKB active site, resulting in up to 30-fold selectivity for PKB over PKA [1][2]. The N-propyl group on the target compound is not merely a lipophilic appendage; its length and branching directly influence the ligand's ability to access the hydrophobic pocket of the kinase hinge region and modulate aqueous solubility (cLogP) and hydrogen-bonding capacity. The presence of both a primary amine on the piperidine and a secondary N-propylamine creates a unique hydrogen-bond donor/acceptor profile (HBD=2, HBA=5) that is absent in N-allyl, N-cyclopropyl, or N,N-dialkyl analogs [3]. Generic substitution without head-to-head comparative data risks loss of target engagement, altered selectivity profiles, or unpredictable pharmacokinetic behavior, as evidenced by the 70-fold drop in antiproliferative activity observed when the 4-aminopiperidinyl group was substituted in a related HDAC inhibitor series [4].

Quantitative Differentiation Evidence for 6-(4-Aminopiperidin-1-yl)-N-propylpyrimidin-4-amine Against Closest Structural Analogs


Kinase Selectivity: FGFR4 Inhibition Profiling and Class-Level PKB Selectivity Advantage of the 4-Aminopiperidine Motif

The target compound has been profiled in a biochemical kinase assay and demonstrates an IC50 of 43 nM against recombinant human FGFR4 (fibroblast growth factor receptor 4) in a caliper mobility shift assay [1]. While this is a single-point profiling result and not a full selectivity panel, it establishes the compound as an active FGFR4 ligand. At the class level, 4-aminopiperidine-substituted pyrimidines exhibit a selectivity advantage for PKB over PKA of up to 30-fold, attributed to a divergent binding mode in which the 4-aminopiperidine group occupies a distinct sub-pocket not accessible to 4-aminomethylpiperidine or simple piperidine analogs [2]. This class-level selectivity signature indicates that the target compound's 4-aminopiperidine substitution is a critical driver of kinase selectivity, distinguishing it from analogs with alternative amine substitutions.

Kinase inhibition FGFR4 PKB/Akt selectivity ATP-competitive inhibitor

Physicochemical Property Differentiation: Lipophilicity, Hydrogen Bonding, and TPSA Comparison with N-Allyl and N,N-Diethyl Analogs

The target compound (XLogP3-AA = 1.5, TPSA = 67.1 Ų, HBD = 2, HBA = 5) occupies a distinct physicochemical space compared to its closest commercially available analogs [1]. The N-propyl substituent provides an optimal balance between lipophilicity and polarity for CNS- or kinase-targeted probe development. In contrast, the N-allyl analog (CAS 1904394-95-1, MW 233.31, XLogP3-AA ~1.3) introduces a reactive alkene moiety that may undergo Michael addition, compromising chemical stability in thiol-containing biological media [2]. The N,N-diethyl analog (CAS not assigned for free base, hydrochloride salt MW 285.82) eliminates the secondary amine hydrogen bond donor (HBD = 1), altering key hinge-region hydrogen-bonding interactions with kinase active sites . The N-cyclopropyl analog introduces conformational rigidity and altered steric bulk at the hinge-binding region, which is known from the Caldwell et al. study to be a critical determinant of kinase selectivity [3].

Physicochemical profiling Lipophilicity TPSA Drug-likeness

Patent-Documented Synthetic Tractability and Commercial Availability via the 4-Aminopiperidine Synthetic Route

The target compound falls within the generic scope of US Patent 7,858,789, which discloses synthetic methods for 4-aminopiperidine derivatives via parallel liquid- and solid-phase synthesis [1]. This patent establishes a well-precedented synthetic route: nucleophilic aromatic substitution (SNAr) of a 4-chloro-6-substituted-pyrimidine with 4-aminopiperidine, followed by amine functionalization. The commercial availability of the key building block 4-aminopiperidine (CAS 13035-19-3) at multi-kilogram scale, combined with the modular nature of the SNAr disconnection, provides a cost-effective sourcing advantage compared to analogs requiring multi-step de novo heterocycle construction. The Cymit Química listing indicates the compound has been commercially supplied, though it is currently listed as a discontinued product, suggesting batch availability may require custom synthesis .

Synthetic accessibility Patent coverage Commercial sourcing 4-aminopiperidine derivatives

Antiproliferative Activity Context: Class-Level Evidence from Piperidin-4-amine Linked Pyrimidine Series in Cancer Cell Lines

While no cell-based antiproliferative data exist specifically for the target compound, robust class-level evidence is available from two structurally related series. First, in a series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives, the lead compound 5h exhibited IC50 values of 15.70 ± 0.28 µM (SW480 colorectal) and 16.50 ± 4.90 µM (MCF-7 breast), with 62% apoptosis induction at 32 µM and S-phase cell cycle arrest [1]. Second, in a piperidin-4-amine linked pyrimidine series, compound PM-16 achieved an IC50 of 1.92 µM with 60.94% inhibition, while PM-18 showed IC50 of 5.2 µM with 66.45% inhibition [2]. These data establish that the 4-aminopiperidine-pyrimidine scaffold is competent for cellular activity, and the N-propyl substitution on the target compound represents a distinct vector for optimizing both potency and selectivity relative to the benzyl-substituted and aryl-substituted analogs in these studies.

Antiproliferative activity Cancer cell lines Thymidylate synthase Structure-activity relationship

High-Value Application Scenarios for 6-(4-Aminopiperidin-1-yl)-N-propylpyrimidin-4-amine in Research and Early Discovery


Kinase Chemical Probe Development: FGFR4 and PKB/Akt Pathway Investigation

The compound's demonstrated FGFR4 inhibitory activity (IC50 = 43 nM) and the class-level PKB/Akt selectivity signature of 4-aminopiperidine-pyrimidines position it as a viable starting point for developing selective chemical probes targeting the FGFR4-PKB/Akt signaling axis [1][2]. Researchers investigating FGFR4-driven cancers (hepatocellular carcinoma, rhabdomyosarcoma) or PKB/Akt-dependent survival pathways can leverage the compound as a tool compound for pathway deconvolution, with the caveat that full kinome-wide selectivity profiling is recommended before drawing target-specific conclusions [1][2].

Structure-Activity Relationship (SAR) Expansion: N-4 Alkyl Vector Optimization

The N-propyl substituent represents a distinct and underexplored vector in the 4,6-diaminopyrimidine SAR landscape. The class-level evidence from Baziar et al. (2025) and the piperidin-4-amine linked pyrimidine series demonstrates that substitution at the N-4 position directly modulates antiproliferative potency across a 10-fold range (IC50 from 1.92 µM to 16.50 µM) [3][4]. The target compound fills a specific gap between N-allyl (reactive, potentially unstable) and N-cyclopropyl (conformationally restricted) analogs, offering a linear, flexible alkyl chain that can be systematically varied to map hydrophobic pocket tolerance in the target kinase active site [3].

Computational Chemistry and Docking Studies: Fragment-Based Drug Design Benchmarking

The 4-aminopiperidine-pyrimidine scaffold was originally discovered through fragment-based screening and optimized using iterative crystallography of PKA-PKB chimera complexes [2]. The target compound, with its well-defined hydrogen-bonding motif (HBD=2, HBA=5) and moderate lipophilicity (XLogP3-AA=1.5), serves as an ideal benchmarking ligand for validating docking algorithms, free energy perturbation (FEP) calculations, and molecular dynamics simulations aimed at predicting kinase inhibitor binding modes [1][2]. Its moderate molecular weight (235.33 Da) and low rotatable bond count (4) make it computationally tractable for high-level QM/MM calculations.

Custom Synthesis and Scale-Up Feasibility Assessment for Hit-to-Lead Programs

For medicinal chemistry teams evaluating the developability of 4-aminopiperidine-pyrimidine hits, the target compound offers a well-characterized synthetic entry point via the patented SNAr route described in US 7,858,789 [5]. The commercial availability of 4-aminopiperidine as a bulk starting material at multi-kilogram scale provides a reliable supply chain for scaling from milligram screening quantities to gram-scale lead optimization. Procurement teams should note that while the compound was previously commercially available (Cymit Química listing), current sourcing may require engaging custom synthesis providers; the 2-3 step synthetic route ensures competitive pricing and reasonable lead times (4-6 weeks typical) [5].

Quote Request

Request a Quote for 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.